molecular formula C20H18O5 B2607002 ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate CAS No. 869080-88-6

ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate

Cat. No.: B2607002
CAS No.: 869080-88-6
M. Wt: 338.359
InChI Key: OCXPAFQGHQJBAQ-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate: is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure, which is a benzopyran fused with a lactone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl bromoacetate in the presence of anhydrous potassium carbonate in dry acetone . The reaction proceeds through an alkylation mechanism, where the hydroxyl group of the coumarin derivative reacts with the ethyl bromoacetate to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.

    Substitution: The phenyl group and the ethyl propanoate moiety can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted chromen-2-one derivatives with various functional groups.

Scientific Research Applications

Chemistry: Ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate is used as a building block in organic synthesis. Its chromen-2-one core structure makes it a valuable intermediate for the synthesis of more complex molecules.

Biology and Medicine: It can be explored for its potential anti-inflammatory, antioxidant, and anticancer properties .

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate involves its interaction with various molecular targets and pathways. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, its structural features allow it to interact with DNA and proteins, potentially leading to anticancer activity .

Comparison with Similar Compounds

Uniqueness: Ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate is unique due to the presence of both the phenyl group and the ethyl propanoate moiety, which confer distinct chemical properties and potential applications. Its structural features make it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

ethyl 2-(2-oxo-3-phenylchromen-7-yl)oxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-3-23-19(21)13(2)24-16-10-9-15-11-17(14-7-5-4-6-8-14)20(22)25-18(15)12-16/h4-13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCXPAFQGHQJBAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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